alpha,alpha'-Dimethyldiphenethylamine Hydrochloride
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Overview
Description
Preparation Methods
The synthesis of alpha,alpha’-Dimethyldiphenethylamine Hydrochloride involves several steps. One common method includes the reaction of diphenethylamine with methylating agents under controlled conditions to introduce the dimethyl groups. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Alpha,alpha’-Dimethyldiphenethylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Alpha,alpha’-Dimethyldiphenethylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies involving neurotransmitter systems and receptor binding assays.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha,alpha’-Dimethyldiphenethylamine Hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It acts as a central nervous system stimulant, likely by increasing the release of neurotransmitters like dopamine and norepinephrine . This leads to enhanced cognitive and physical performance.
Comparison with Similar Compounds
Alpha,alpha’-Dimethyldiphenethylamine Hydrochloride is similar to other compounds such as:
Methamphetamine: While both are stimulants, methamphetamine has a higher potential for abuse and addiction.
Phenpromethamine: Another stimulant with structural similarities but distinct pharmacological properties.
These comparisons highlight the unique aspects of alpha,alpha’-Dimethyldiphenethylamine Hydrochloride, particularly its specific applications and lower potential for abuse compared to some other stimulants.
Properties
IUPAC Name |
1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N.ClH/c1-15(13-17-9-5-3-6-10-17)19-16(2)14-18-11-7-4-8-12-18;/h3-12,15-16,19H,13-14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBQUBMZHIIVJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(C)CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.